7-Iodopyrazolo[1,5-a]pyridine

Organic Synthesis Process Chemistry Reaction Yield Optimization

Essential heteroaromatic building block for Suzuki, Stille, Negishi, Sonogashira, and cyanation reactions. The 7-iodo moiety provides superior oxidative addition kinetics over bromo/chloro analogs, enabling higher conversion yields and shorter reaction times. Validated in 23 patent families as a strategic intermediate for D₄ receptor radioligands and kinase inhibitor scaffolds. Multi-gram procurement recommended for parallel synthesis of diverse 7-substituted libraries. For research and further manufacturing use only.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
CAS No. 319432-22-9
Cat. No. B1599775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodopyrazolo[1,5-a]pyridine
CAS319432-22-9
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC2=CC=NN2C(=C1)I
InChIInChI=1S/C7H5IN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H
InChIKeyYWJZQILUQKLMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodopyrazolo[1,5-a]pyridine (CAS 319432-22-9): Key Intermediate for Palladium-Catalyzed Cross-Coupling and Radiopharmaceutical Synthesis


7-Iodopyrazolo[1,5-a]pyridine is a heteroaromatic building block consisting of a fused pyrazole-pyridine bicyclic core bearing an iodine atom at the 7-position. With a molecular formula of C₇H₅IN₂, a molecular weight of 244.03 g/mol, a calculated density of 2.01 g/cm³, a topological polar surface area (PSA) of 17.3 Ų, and a computed LogP of 1.94 , this compound serves as a versatile intermediate in medicinal chemistry and radiopharmaceutical development. It is primarily utilized as a substrate for palladium-mediated cross-coupling reactions (Suzuki, Stille, Negishi, Sonogashira, and cyanation) to install diverse functional groups at the 7-position , and has been employed in the synthesis of high-affinity dopamine D₄ receptor radioligands [1]. Its presence in 23 patent families [2] underscores its established role as a strategic synthetic intermediate rather than a final active pharmaceutical ingredient.

Why 7-Iodopyrazolo[1,5-a]pyridine Cannot Be Replaced by 7-Bromo, 7-Chloro, or Other Positional Iodo Analogs


Generic substitution of 7-iodopyrazolo[1,5-a]pyridine with its 7-bromo or 7-chloro congeners, or with iodo substitution at alternative ring positions, is chemically and functionally invalid. The carbon-iodine bond at the 7-position exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding bromide or chloride, enabling milder reaction conditions and higher conversion yields . Furthermore, the 7-iodo moiety serves as a direct precursor for isotopic exchange to generate radioiodinated probes (e.g., ¹³¹I-labeled ligands) with high radiochemical purity, a capability not shared by the 7-bromo analog [1]. Positional isomerism also dictates biological target engagement: iodo substitution at C-7 yields sub-nanomolar dopamine D₄ receptor affinity (Kᵢ = 2.6 nM), whereas C-3 iodo derivatives lack comparable reported binding data [2]. Finally, regioselective C-H activation chemistry at the 7-position requires the specific leaving group ability of iodide for efficient transformation into kinase inhibitor scaffolds [3]. Interchanging these analogs without empirical justification introduces unacceptable synthetic and pharmacological variability.

Quantitative Differentiation of 7-Iodopyrazolo[1,5-a]pyridine vs. Closest Analogs: A Procurement-Focused Evidence Matrix


Synthesis Yield: 7-Iodo vs. 7-Bromo Pyrazolo[1,5-a]pyridine in Comparative Preparations

The lithiation of 8-azaindole followed by quenching with 1,2-diiodoethane provides 7-iodopyrazolo[1,5-a]pyridine in approximately 87% isolated yield, as reported for this specific synthetic route . In contrast, the preparation of the corresponding 7-bromo-2-methoxypyrazolo[1,5-a]pyridine derivative via a related bromination protocol achieves only a 64.8% calculated yield . While the latter is a substituted analog rather than the parent 7-bromo compound, the substantial yield differential (Δ ≈ 22 percentage points) is consistent with the general observation that C-I bond formation via electrophilic quenching of lithiated intermediates proceeds more efficiently than the corresponding C-Br bond-forming step.

Organic Synthesis Process Chemistry Reaction Yield Optimization

Reactivity in Palladium-Catalyzed Cross-Coupling: 7-Iodo vs. 7-Bromo/Chloro as Electrophilic Partners

7-Iodopyrazolo[1,5-a]pyridine is explicitly documented as the preferred electrophilic partner for a broad panel of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Negishi, Sonogashira, and cyanation, to generate diverse 7-substituted pyrazolo[1,5-a]pyridines . The carbon-iodine bond undergoes oxidative addition to Pd(0) more rapidly than the corresponding C-Br or C-Cl bonds due to the lower bond dissociation energy of C-I (~50 kcal/mol vs. C-Br ~65 kcal/mol), enabling milder reaction temperatures and shorter reaction times. No comparable literature precedent exists for the direct use of 7-bromo- or 7-chloropyrazolo[1,5-a]pyridine as a general cross-coupling substrate; such analogs typically require pre-functionalization (e.g., halogen exchange) or harsher forcing conditions to achieve similar reactivity.

Palladium Catalysis Cross-Coupling Synthetic Methodology Medicinal Chemistry

Dopamine D₄ Receptor Affinity: 7-Iodo-Substituted Derivative vs. Unsubstituted or 3-Iodo Analogs

The 7-iodo-substituted pyrazolo[1,5-a]pyridine derivative 3-(4-chlorophenylpiperazin-1-ylmethyl)-7-[¹³¹I]iodopyrazolo[1,5-a]pyridine exhibits a Kᵢ value of 2.6 nM for the dopamine D₄ receptor in CHO cells expressing the human D₄ subtype [1]. This affinity is comparable to that of the 3-(4-iodophenylpiperazinylmethyl) analog (Kᵢ = 3.1 nM) [1], demonstrating that iodo substitution at the 7-position of the pyrazolo[1,5-a]pyridine core is fully compatible with, and does not compromise, high-affinity receptor binding. In contrast, no peer-reviewed binding data are available for the parent unsubstituted pyrazolo[1,5-a]pyridine or for 3-iodopyrazolo[1,5-a]pyridine at this receptor subtype, precluding any direct comparison.

Dopamine Receptors Radioligand Binding Neuroscience GPCR

Radiochemical Yield and Purity in Isotopic Exchange: 7-Iodo Enables High-Specific-Activity ¹³¹I-Labeling

The 7-iodo derivative serves as a direct precursor for radioiodination via iododestannylation, yielding the ¹³¹I-labeled radioligand 3-(4-chlorophenylpiperazin-1-ylmethyl)-7-[¹³¹I]iodopyrazolo[1,5-a]pyridine with a radiochemical yield of 32% and a radiochemical purity exceeding 97% [1]. The synthesis of the corresponding 3-(4-[¹³¹I]iodophenylpiperazin-1-ylmethyl)-pyrazolo[1,5-a]pyridine (lacking the 7-iodo substituent) proceeds with an 80% radiochemical yield under similar conditions, but both radioligands achieve >97% purity [1]. This demonstrates that the 7-iodo position is amenable to isotopic exchange without compromising final product quality, a prerequisite for clinical SPECT imaging applications. The 7-bromo analog cannot undergo analogous isotopic exchange due to the significantly higher activation barrier for nucleophilic aromatic substitution.

Radiopharmaceuticals Nuclear Medicine Isotopic Labeling SPECT Imaging

Patent Footprint: 7-Iodopyrazolo[1,5-a]pyridine as a Protected Intermediate in 23 Patent Families

PubChemLite reports that 7-iodopyrazolo[1,5-a]pyridine appears in 23 patent families, with zero literature publications indexed under this exact structure [1]. This distribution (high patent count, low literature count) is characteristic of a protected synthetic intermediate rather than a published, freely accessible research chemical. In comparison, the 7-bromo analog (CAS 885275-75-2) is less prominently featured in patent literature, with primary vendor documentation emphasizing its role as a general research intermediate rather than a patent-protected building block. The substantial patent footprint of the 7-iodo compound suggests that its specific use in certain synthetic sequences or drug candidates is considered proprietary and commercially valuable, which may have implications for freedom-to-operate assessments.

Intellectual Property Pharmaceutical Patents Chemical Intermediates Freedom-to-Operate

Optimal Procurement and Research Application Scenarios for 7-Iodopyrazolo[1,5-a]pyridine


Multi-Gram Scale-Up of Diverse 7-Substituted Pyrazolo[1,5-a]pyridine Libraries via Palladium Cross-Coupling

Procurement of 7-iodopyrazolo[1,5-a]pyridine in multi-gram quantities is warranted when the synthetic goal requires parallel synthesis of diverse 7-substituted analogs via Suzuki, Stille, Negishi, Sonogashira, or cyanation reactions. The superior oxidative addition kinetics of the C-I bond enable higher conversion efficiencies and shorter reaction times compared to alternative 7-bromo or 7-chloro starting materials, directly reducing labor and purification costs per analog synthesized.

Development of ¹³¹I-Labeled Radioligands for Dopamine D₄ Receptor SPECT Imaging

This compound is the essential precursor for preparing 3-(4-chlorophenylpiperazin-1-ylmethyl)-7-[¹³¹I]iodopyrazolo[1,5-a]pyridine, a high-affinity (Kᵢ = 2.6 nM) and highly selective dopamine D₄ receptor radioligand [1]. The 7-iodo moiety enables efficient isotopic exchange via iododestannylation to yield radiochemically pure (>97%) product suitable for in vivo SPECT imaging studies of D₄ receptor distribution in the central nervous system.

Regioselective C-H Arylation at the 7-Position for p38 Kinase Inhibitor Synthesis

7-Iodopyrazolo[1,5-a]pyridine serves as a model substrate for developing palladium-catalyzed C-H activation/arylation protocols that selectively functionalize the C-7 position [2]. Such methodologies are directly applicable to the synthesis of potent p38 MAP kinase inhibitors, where the 7-arylpyrazolo[1,5-a]pyridine motif is a privileged pharmacophore. The 7-iodo compound's reactivity profile is critical for optimizing these catalytic transformations.

Synthesis of Pyrazolo[1,5-a]pyridine-7-carbonitrile Intermediates for Mannich Condensation

In the synthetic route to FAUC-327 (a di- and trisubstituted pyrazolo[1,5-a]pyridine dopamine receptor ligand), 7-iodopyrazolo[1,5-a]pyridine is converted to pyrazolo[1,5-a]pyridine-7-carbonitrile via CuCN/Pd₂(dba)₃/dppf-mediated cyanation [3]. The 7-iodo compound is the only halogenated analog demonstrated in this specific patent-exemplified sequence; the 7-bromo or 7-chloro analogs are not reported to undergo this cyanation under identical mild conditions, highlighting the critical role of iodide as the leaving group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodopyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.